Platyphylline, tartrate
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Overview
Description
Platyphylline tartrate is a chemical compound derived from the alkaloid platyphylline, which is found in the plant Senecio platyphyllus. It is widely used in medicine due to its antispasmodic and vasodilatory properties. Platyphylline tartrate is known for its ability to relax smooth muscles and is often used to treat conditions such as gastrointestinal spasms and vascular disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions
Platyphylline tartrate is synthesized from the above-ground parts of the Senecio platyphyllus plant. The process involves several steps:
Extraction: The plant material is milled and the alkaloids are extracted using a 40-70% aqueous-alcoholic solution.
Concentration: The aqueous-alcoholic extract is concentrated.
Reduction: The N-oxide forms of the alkaloids in the extract are reduced.
Conversion: The total alkaloid bases are converted to a methylene chloride solution.
Purification: The alkaloid sulfate salts in an aqueous solution are purified with methylene chloride.
Precipitation: The technical sum of alkaloid bases is precipitated with ammonia.
Isolation: The technical platyphylline base is separated by treatment with boiling 96% alcohol, followed by filtration.
Crystallization: The technical platyphylline hydrotartrate is isolated by crystallization from an alcoholic filtrate containing added tartaric acid.
Recrystallization: The final product is obtained by recrystallization from 90% alcohol with activated carbon.
Industrial Production Methods
Industrial production of platyphylline tartrate involves the use of batch-type apparatus for the extraction of alkaloids by boiling dichloroethane. This method, however, leads to significant losses due to the chemical action of the solvent on the alkaloids. Alternative methods using sulfuric acid or isopropanol have been explored, but they present technical challenges such as corrosion and resinification .
Chemical Reactions Analysis
Types of Reactions
Platyphylline tartrate undergoes various chemical reactions, including:
Oxidation: The N-oxide forms of the alkaloids can be readily converted into the reduced form by nascent hydrogen.
Reduction: Reduction of N-oxide forms is a common reaction in the preparation of platyphylline tartrate.
Substitution: The compound can undergo substitution reactions, particularly in the presence of acids and bases.
Common Reagents and Conditions
Oxidation: Nascent hydrogen is used for the reduction of N-oxide forms.
Reduction: Ammonia is used to precipitate the alkaloid bases.
Substitution: Dichloroethane and sulfuric acid are commonly used solvents in the extraction and purification processes.
Major Products Formed
The major product formed from these reactions is platyphylline tartrate, which is used in its reduced form for medicinal purposes .
Scientific Research Applications
Platyphylline tartrate has a wide range of scientific research applications:
Mechanism of Action
Platyphylline tartrate exerts its effects by acting as an antimuscarinic agent, similar to atropine. It blocks the action of acetylcholine on muscarinic receptors, leading to relaxation of smooth muscles. This action is particularly evident in the gastrointestinal tract and vascular system, where it helps alleviate spasms and improve blood flow .
Comparison with Similar Compounds
Platyphylline tartrate is often compared with other alkaloids such as seneciphylline. While both compounds have similar origins and structures, platyphylline tartrate is unique in its stronger antispasmodic and vasodilatory effects. Other similar compounds include:
Seneciphylline: Another alkaloid from Senecio platyphyllus with similar but less potent effects.
Atropine: A well-known antimuscarinic agent with similar mechanisms of action but different chemical structure.
Platyphylline tartrate stands out due to its specific therapeutic applications and its effectiveness in relaxing smooth muscles without causing significant side effects .
Properties
CAS No. |
1257-59-6 |
---|---|
Molecular Formula |
C22H33NO11 |
Molecular Weight |
487.5 g/mol |
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;(1R,4Z,6R,7R,11S,17R)-4-ethylidene-7-hydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadecane-3,8-dione |
InChI |
InChI=1S/C18H27NO5.C4H6O6/c1-4-12-9-11(2)18(3,22)17(21)23-10-13-5-7-19-8-6-14(15(13)19)24-16(12)20;5-1(3(7)8)2(6)4(9)10/h4,11,13-15,22H,5-10H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/b12-4-;/t11-,13-,14-,15-,18-;1-,2-/m11/s1 |
InChI Key |
AVLNKVCJJSEPHO-DJTRMNNZSA-N |
SMILES |
CC=C1CC(C(C(=O)OCC2CCN3C2C(CC3)OC1=O)(C)O)C.C(C(C(=O)O)O)(C(=O)O)O |
Isomeric SMILES |
C/C=C\1/C[C@H]([C@@](C(=O)OC[C@H]2CCN3[C@H]2[C@@H](CC3)OC1=O)(C)O)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
CC=C1CC(C(C(=O)OCC2CCN3C2C(CC3)OC1=O)(C)O)C.C(C(C(=O)O)O)(C(=O)O)O |
Synonyms |
PLATYPHYLLINE BITARTRATE |
Origin of Product |
United States |
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